molecular formula C19H22N4O2 B2498588 (1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109188-16-9

(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2498588
CAS No.: 2109188-16-9
M. Wt: 338.411
InChI Key: AYUXFOUSGHNJRU-UHFFFAOYSA-N
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Description

(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
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Scientific Research Applications

Enantiomerically Pure Bicyclic Pyrrolidine Derivatives

  • Application: This study discusses the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives, including compounds structurally related to the specified molecule, and their use in asymmetric syntheses (Martens & Lübben, 1991).

Agonist of α7 Nicotinic Acetylcholine Receptor

  • Application: Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a structurally similar compound, as a potential treatment for cognitive deficits in schizophrenia. This compound acts as an agonist of the α7 neuronal nicotinic acetylcholine receptor (Wishka et al., 2006).

Reactivity with Bases

  • Application: Investigation of the reactivity of azabicyclic compounds with various bases, which is relevant for understanding the chemical properties of similar bicyclic structures (Ershov et al., 2001).

Selective α7 Nicotinic Acetylcholine Receptor Agonist

  • Application: The discovery of a compound as a selective agonist for the α7 neuronal nicotinic acetylcholine receptor, intended for treating cognitive impairment associated with neurological disorders. This research could be relevant for understanding the pharmacological potential of related compounds (Mazurov et al., 2012).

Metabolic and Excretory Pathways

  • Application: Study on the metabolism and excretion pathways of a similar compound, focusing on its use as an α7 nicotinic acetylcholinergic receptor agonist. This can provide insights into the metabolic stability and potential pharmacokinetic properties of related compounds (Shaffer et al., 2006).

Stereoselective Synthesis

  • Application: Describes the stereoselective synthesis of a metabolite of a potent PI3 kinase inhibitor, showcasing the synthetic versatility and potential applications of similar bicyclic structures in medicinal chemistry (Chen et al., 2010).

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(22-13-14-2-1-7-21-12-14)23-15-3-4-16(23)11-18(10-15)25-17-5-8-20-9-6-17/h1-2,5-9,12,15-16,18H,3-4,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUXFOUSGHNJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCC3=CN=CC=C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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